
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, often referred to by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- CAS Number: 1351630-66-4
- Molecular Formula: C16H16N6O2S
- Molecular Weight: 324.34 g/mol
Structural Characteristics
The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition. The presence of the imidazole and pyridazine rings suggests potential interactions with biological targets, particularly in cancer therapy.
The biological activity of this compound largely revolves around its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases and other enzymes critical for tumor growth and proliferation.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells .
- Tubulin Targeting : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule formation, which is crucial for mitosis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds, suggesting that this compound may exhibit similar properties:
- IC50 Values : Compounds structurally related to this sulfonamide have shown IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Selectivity for Cancer Cells
Research indicates that compounds with imidazole and pyridazine derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of structurally similar compounds, it was found that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved induction of apoptosis and disruption of tubulin polymerization .
Study 2: In Vivo Efficacy
Another investigation into the in vivo efficacy of similar compounds revealed promising results in tumor-bearing animal models. The compounds not only inhibited tumor growth but also showed a favorable safety profile, indicating their potential for further development .
Data Table: Biological Activity Summary
Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 52 | MCF-7 | Tubulin inhibition, apoptosis induction |
Compound B | 74 | MDA-MB-231 | Cell cycle arrest, enzyme inhibition |
N-(...Sulfonamide) | TBD | TBD | TBD |
Propiedades
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-12-21-8-10-24(12)15-6-7-16(26)25(23-15)11-9-22-29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-8,10,22H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZMHGQKBZKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.